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Introduction

Diethoxymethylsilane (DEMS) is a versatile and efficient hydrosilylating reagent increasingly

employed in the synthesis of complex pharmaceutical intermediates.[1] Its utility is particularly

notable in asymmetric catalysis, where it participates in reactions that generate chiral

molecules with high enantioselectivity. One of the cornerstone applications of DEMS is in the

copper-catalyzed hydroamination of alkenes to produce α-branched amines.[1][2] These chiral

amines are pivotal structural motifs present in a vast array of biologically active compounds and

pharmaceutical agents.[3][4]

Core Application: Enantioselective Synthesis of α-Branched Amines

A highly effective method for the synthesis of chiral α-branched amines involves the copper-

hydride (CuH) catalyzed hydroamination of alkenes. In this process, diethoxymethylsilane
serves as the hydride source to generate the active CuH catalyst.[2] This reaction is

distinguished by its high regio- and enantioselectivity, accommodating a wide range of alkene

substrates to yield valuable chiral amine intermediates.[1] The resulting α-branched amines are

crucial building blocks in the development of novel therapeutics.[3]
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The following table summarizes the quantitative data for a representative copper-catalyzed

enantioselective hydroamination reaction to synthesize a chiral amine intermediate.

Parameter Value

Product (R)-N,N-Dibenzyl-1-phenylpropan-1-amine

Key Reagents
Copper(II) acetate, (S)-DTBM-SEGPHOS,

Diethoxymethylsilane

Yield 93–94%

Enantiomeric Excess (e.e.) >99%

Reaction Time 12 hours

Reaction Temperature 40 °C

Experimental Workflow
The synthesis of the chiral amine intermediate via copper-catalyzed hydroamination follows a

well-defined workflow. The process begins with the formation of the active chiral catalyst,

followed by the hydroamination reaction itself, and concludes with workup and purification

steps to isolate the final product.
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Catalyst Activation and Reaction Setup

Hydroamination Reaction

Workup and Purification

Charge Flask with:
- N,N-Dibenzyl-O-pivaloylhydroxylamine

- Copper(II) acetate
- (S)-DTBM-SEGPHOS (Ligand)

- Triphenylphosphine
- Alkene Substrate

Add Anhydrous THF

Add Diethoxymethylsilane (DEMS)
Dropwise over 10 min

Stir at 40 °C for 12 hours

Cool to RT and Quench
with sat. aq. Na₂CO₃

Extract with Ethyl Acetate

Purify by Chromatography

Isolate Chiral Amine Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of a chiral amine intermediate.
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Experimental Protocols
Synthesis of (R)-N,N-Dibenzyl-1-phenylpropan-1-amine

This protocol details the copper-catalyzed enantioselective hydroamination of trans-β-

methylstyrene using diethoxymethylsilane as the hydride source.[5]

Materials:

N,N-Dibenzyl-O-pivaloylhydroxylamine

Copper(II) acetate (Cu(OAc)₂)

(S)-DTBM-SEGPHOS

Triphenylphosphine (Ph₃P)

trans-β-methylstyrene

Diethoxymethylsilane (DEMS)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous sodium carbonate (Na₂CO₃)

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Silica gel

Procedure:

To a 250-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and under

a positive pressure of dry nitrogen, add N,N-dibenzyl-O-pivaloylhydroxylamine (7.55 g, 25.4

mmol, 1.2 equiv), copper(II) acetate (38 mg, 0.21 mmol, 0.010 equiv), (S)-DTBM-SEGPHOS

(274 mg, 0.23 mmol, 0.011 equiv), triphenylphosphine (61 mg, 0.46 mmol, 0.011 equiv), and

trans-β-methylstyrene (2.50 g, 2.75 mL, 21.1 mmol, 1 equiv).[5]
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Add anhydrous THF (100 mL) to the flask via syringe. The reaction mixture will turn into a

light blue suspension.[5]

Stir the mixture at room temperature (23 °C) for 20 minutes until it becomes homogeneous.

[5]

Add diethoxymethylsilane (DEMS) dropwise over 10 minutes. The solution color will

gradually change from blue to green, then to bright yellow, and finally to orange.[5]

Heat the reaction mixture to 40 °C and allow it to stir for 12 hours.[5]

Cool the reaction to room temperature (23 °C) and slowly add 50 mL of saturated aqueous

sodium carbonate solution, followed by 50 mL of ethyl acetate.[5]

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous

phase with ethyl acetate (2 x 50 mL).[5]

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium

sulfate.[5]

Filter the mixture and concentrate the filtrate using a rotary evaporator.[5]

Purify the crude product by flash column chromatography on silica gel to yield the final

product, (R)-N,N-dibenzyl-1-phenylpropan-1-amine.[5]

This protocol provides a reliable and scalable method for the synthesis of chiral α-branched

amine intermediates, highlighting the critical role of diethoxymethylsilane in modern

pharmaceutical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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